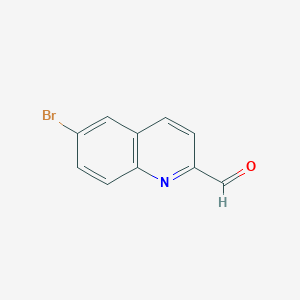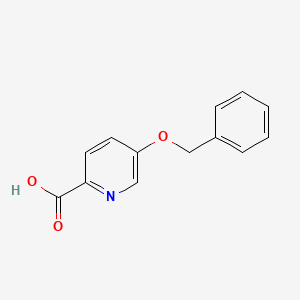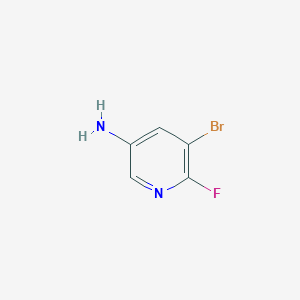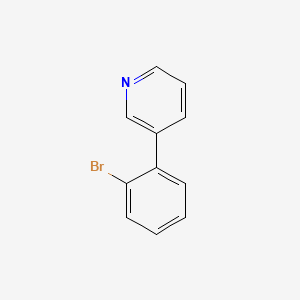![molecular formula C11H15ClN2 B1289429 1-Butyl-1H-benzo[d]imidazole hydrochloride CAS No. 5465-30-5](/img/structure/B1289429.png)
1-Butyl-1H-benzo[d]imidazole hydrochloride
説明
1-Butyl-1H-benzo[d]imidazole hydrochloride is a derivative of imidazole, a heterocyclic compound that has garnered interest in various fields of chemistry and pharmacology. Imidazole derivatives, such as benzimidazoles, are known for their biological activities, including antiviral, antimicrobial, and antitumor properties . Although the provided papers do not directly discuss this compound, they offer insights into related compounds that can help infer its characteristics and potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives can vary based on the desired substituents and the specific chemical structure of the end product. For instance, the synthesis of a related compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, involves the formation of a vinyl-imidazole structure with a chlorobenzyl group . Another example is the use of a magnetic ionic liquid, tri(1-butyl-3-methylimidazolium) gadolinium hexachloride, as a catalyst for the synthesis of tetrasubstituted imidazoles . These methods highlight the versatility of imidazole synthesis and suggest that this compound could be synthesized through similar pathways, with adjustments for the specific substituents.
Molecular Structure Analysis
The molecular structure of N-Butyl-1H-benzimidazole has been investigated using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, which provides a reliable approximation of the molecular parameters . Topological methods such as the Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) have been used to analyze non-covalent interactions within the compound. These analyses reveal the distribution of bonding and non-bonding electrons, which are crucial for understanding the reactivity and interaction of the molecule with other substances.
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be inferred from their molecular electrostatic potential (MEP), Fukui functions, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO) . These properties determine how the molecule interacts with other chemical species, which is essential for its application in synthesis and as a potential pharmaceutical agent. The NBO analysis of N-Butyl-1H-benzimidazole indicates electron delocalization that contributes to the stabilization of the molecule, which could be similar in this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are often characterized by spectroscopic methods. For N-Butyl-1H-benzimidazole, both experimental and theoretical UV-Vis absorption spectra have been obtained, with peaks at 248 nm and near 295 nm . These spectral features are indicative of the electronic transitions within the molecule and can be used to predict the behavior of this compound under various conditions. Additionally, the FTIR vibrational spectra provide information about the functional groups present and their interactions .
科学的研究の応用
Corrosion Inhibition
1-Butyl-1H-benzo[d]imidazole hydrochloride derivatives are studied for their corrosion inhibiting properties. For example, in mild steel corrosion prevention in HCl solutions, certain benzimidazole derivatives have shown significant inhibition effects. These compounds demonstrate high anti-corrosion capacity, with chloride substituted benzimidazole exhibiting the best performance, reaching up to 93% inhibition at certain concentrations. The compounds act as mixed-type inhibitors, simultaneously preventing anodic and cathodic reactions. Their interaction with the mild steel surface follows the Langmuir adsorption model, involving both physical and chemical interactions (Chaouiki et al., 2020).
Organic and Medicinal Chemistry
In the field of organic and medicinal chemistry, benzimidazole derivatives, including those related to 1-Butyl-1H-benzo[d]imidazole, are noted for their biological activities such as antiviral, antimicrobial, and antitumor properties. These derivatives have been the subject of both experimental and theoretical investigations to understand their conjugation and structural organization. The presence of a butyl substituent in these compounds does not significantly affect their structural properties, as confirmed by Density Functional Theory (DFT) calculations (Kazachenko et al., 2022).
Anticancer Activity
1-Butyl-1H-benzo[d]imidazole derivatives have also been studied for their potential as anticancer agents. For instance, certain N-substituted 1H-benzo[d]imidazole derivatives have demonstrated notable anti-proliferative and anti-angiogenic properties in experimental models. These compounds have shown significant potential in targeting cancer cells, with specific derivatives identified as lead compounds for further investigation in anti-cancer therapies (Roopashree et al., 2014).
Luminescent Sensors
These derivatives have been employed in the development of luminescent sensors. Specific imidazole derivatives have been characterized for their ability to detect cyanide and mercury ions. The compounds exhibit selective sensing capabilities towards these ions, resulting in fluorescence quenching and decreased singlet state life time. This application highlights the potential of 1-Butyl-1H-benzo[d]imidazole derivatives in environmental monitoring and safety applications (Emandi et al., 2018).
Antioxidants for Oils
Benzimidazole derivatives, including 1-Butyl-1H-benzo[d]imidazole related compounds, have been investigated as antioxidants for oils. These compounds have shown promising results in enhancing the oxidation stability of oils, potentially making them useful in various industrial applications (Basta et al., 2017).
作用機序
Target of Action
1-Butyl-1H-benzo[d]imidazole hydrochloride is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their versatile structure . The interaction with these targets can lead to various changes in cellular processes, contributing to their broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
将来の方向性
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
生化学分析
Biochemical Properties
1-Butyl-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. The compound’s ability to form hydrogen bonds, electrostatic interactions, and van der Waals forces with biomolecules contributes to its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and metabolism . The impact of this compound on cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent processes . This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound can inhibit the activity of specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . These molecular interactions contribute to the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity . These temporal effects highlight the importance of considering the stability and duration of exposure when studying the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For example, high doses of benzimidazole derivatives have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . On the other hand, lower doses may be sufficient to achieve therapeutic effects without causing significant toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting cellular metabolism and energy production . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, benzimidazole derivatives have been shown to be transported by ABC transporters, which play a role in drug resistance and distribution . Additionally, the compound’s lipophilicity and ability to cross cell membranes can influence its distribution within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and nuclear proteins . Additionally, the compound’s localization to other organelles, such as mitochondria or lysosomes, can influence its biological activity and therapeutic potential .
特性
IUPAC Name |
1-butylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRHKHOZMNMZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-30-5 | |
| Record name | 1H-Benzimidazole, 1-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5465-30-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)
![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)
![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)






![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)